Gdc-0077

Catalog No.
S528759
CAS No.
2060571-02-8
M.F
C18H19F2N5O4
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gdc-0077

CAS Number

2060571-02-8

Product Name

Gdc-0077

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N

SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Solubility

Soluble in DMSO

Synonyms

GDC-0077; GDC 0077; GDC0077; inavolisibum

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F

Description

The exact mass of the compound Gdc-0077 is 407.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

GDC-0077 acts by binding to the ATP binding site of PI3Kα, thereby inhibiting its activity. PI3Kα plays a crucial role in a signaling cascade that regulates various cellular processes, including cell proliferation, survival, and metabolism. By inhibiting PI3Kα, GDC-0077 disrupts these pathways, potentially leading to the death of cancer cells [].

Uniquely, GDC-0077 exhibits an additional mechanism of action beyond simple inhibition. Studies have shown that it can also induce the degradation of mutant PI3Kα protein. This targeted degradation offers a potential advantage over traditional inhibitors, as it eliminates the mutant protein altogether, leading to more prolonged suppression of the signaling pathway [].

Selectivity for Mutant PI3Kα

A significant aspect of GDC-0077 research is its selectivity for mutant PI3Kα. Mutations in the PIK3CA gene, which encodes PI3Kα, are frequently observed in various cancers, including breast cancer. GDC-0077 demonstrates a high degree of selectivity for mutant PI3Kα compared to the wild-type protein. This selectivity may lead to reduced side effects associated with targeting healthy cells with functional PI3Kα [].

Clinical Trials

GDC-0077 is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types. These trials primarily focus on breast cancer, particularly hormone receptor-positive, HER2-negative (HR+/HER2-) metastatic breast cancer with PIK3CA mutations [].

GDC-0077, also known as Inavolisib, is a selective inhibitor of phosphoinositide 3-kinase alpha, a critical enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. The chemical formula for GDC-0077 is C₁₈H₁₉F₂N₅O₄, and it has a molecular weight of approximately 407.38 g/mol. This compound is particularly notable for its ability to induce degradation of mutant forms of the p110α protein, which is commonly associated with various cancers, especially those harboring mutations in the PIK3CA gene .

GDC-0077 acts through a unique dual mechanism:

  • Inhibition: GDC-0077 binds directly to the ATP-binding pocket of the mutant PI3Kα protein, blocking its enzymatic activity and thereby inhibiting the PI3K signaling pathway crucial for tumor cell growth and survival [, ].
  • Degradation: Binding of GDC-0077 triggers the cellular machinery to degrade the mutant PI3Kα protein. This eliminates the mutant protein altogether, leading to a more sustained suppression of the PI3K pathway compared to simple inhibition [, ].

GDC-0077 operates primarily through competitive inhibition of the ATP-binding site on phosphoinositide 3-kinase alpha. This inhibition leads to a decrease in the phosphorylation of downstream targets involved in the PI3K signaling pathway. Additionally, GDC-0077's unique mechanism includes inducing the selective degradation of mutant p110α proteins, thereby providing a dual action that not only inhibits but also reduces the levels of the oncogenic protein .

GDC-0077 has shown significant biological activity in preclinical studies, particularly against tumors with PIK3CA mutations. It has demonstrated potent antitumor effects in various cancer cell lines, including breast cancer models. The compound exhibits a favorable safety profile and has been shown to enhance the efficacy of other treatments when used in combination therapies . In clinical trials, GDC-0077 has been evaluated for its ability to improve outcomes in patients with HER2-positive breast cancer and other malignancies characterized by aberrant PI3K signaling .

The synthesis of GDC-0077 involves several sophisticated organic chemistry techniques. A notable method includes stereocontrolled N-arylation of α-amino acids using copper-catalyzed coupling reactions. This approach allows for the efficient construction of the complex molecular structure while ensuring high yields and purity . The synthesis process typically involves multiple steps that include:

  • Formation of key intermediates through selective reactions.
  • Coupling reactions to assemble the final compound.
  • Purification techniques to isolate GDC-0077 from byproducts.

GDC-0077 is primarily being investigated for its applications in oncology as a treatment for cancers driven by PIK3CA mutations. Its ability to selectively degrade mutant p110α makes it a promising candidate for targeted therapy in breast cancer and potentially other tumor types where this mutation is prevalent. Ongoing clinical trials are assessing its efficacy and safety in combination with standard therapies .

Interaction studies have revealed that GDC-0077 can enhance the effectiveness of other anticancer agents, such as palbociclib and aromatase inhibitors. These studies indicate that GDC-0077 may mitigate feedback activation of receptor tyrosine kinases that can occur with traditional PI3K inhibitors, thereby maintaining prolonged suppression of the PI3K pathway . This characteristic positions GDC-0077 as a valuable addition to combination therapy regimens.

Several compounds share structural or functional similarities with GDC-0077, particularly within the category of phosphoinositide 3-kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TaselisibPI3K inhibitorInduces degradation of mutant p110α similar to GDC-0077
IdelalisibSelective inhibitor of PI3K deltaPrimarily used for hematological cancers; less focus on mutant p110α degradation
CopanlisibDual PI3K inhibitorActs on multiple isoforms but lacks selective degradation mechanism
AlpelisibSelective inhibitor of PI3K alphaApproved for breast cancer treatment but does not induce degradation

GDC-0077 stands out due to its dual mechanism—both inhibiting and degrading mutant p110α—offering potential advantages over other inhibitors that primarily focus on competitive inhibition alone.

Multi-Step Synthesis of Benzoxazepin-Oxazolidinone Scaffold

The synthesis of GDC-0077 represents a sophisticated approach to constructing the benzoxazepin-oxazolidinone scaffold through a carefully orchestrated multi-step synthetic pathway [1] [3]. The core structural framework of GDC-0077 combines two distinct heterocyclic systems: a seven-membered benzoxazepine ring fused with a five-membered oxazolidinone moiety, creating a unique molecular architecture that confers both selectivity and potency [7].

The synthetic strategy begins with the preparation of the benzoxazepin core through established methodologies for seven-membered ring formation [21] [24]. The benzoxazepine scaffold construction typically involves ring expansion reactions from appropriately functionalized precursors, utilizing approaches similar to those described for related heterocyclic systems [21]. The oxazolidinone component is subsequently introduced through cyclization reactions involving amino alcohol intermediates and carbonyl-containing reagents [20] [22].

Key synthetic transformations in the multi-step sequence include copper-catalyzed carbon-nitrogen coupling reactions, which have proven instrumental in forming critical bonds within the molecular framework [1] [25] [26]. These copper-mediated processes enable the efficient construction of aryl-nitrogen bonds under relatively mild conditions, contributing to the overall synthetic efficiency [30]. The methodology demonstrates the application of modern transition metal catalysis in pharmaceutical synthesis, where selectivity and functional group tolerance are paramount considerations [25].

The structural complexity of the benzoxazepin-oxazolidinone scaffold necessitates careful consideration of regioselectivity and chemoselectivity throughout the synthetic sequence [20]. Each synthetic step must be optimized to minimize unwanted side reactions while maximizing the formation of the desired product [1]. The multi-step nature of the synthesis requires strategic protection and deprotection of functional groups to ensure compatibility between different reaction conditions [20].

Advanced synthetic techniques employed in the construction of this scaffold include palladium-catalyzed cross-coupling reactions for aryl-aryl bond formation and specialized cyclization methodologies for heterocycle construction [20] [21]. These methods represent state-of-the-art approaches in modern organic synthesis, combining efficiency with selectivity to achieve the complex molecular architecture required for biological activity [24].

Optimization of Reaction Conditions for Chirality Control

The synthesis of GDC-0077 requires precise control of stereochemistry to ensure the production of the correct enantiomeric form necessary for optimal biological activity [1] [7]. Stereochemical control represents one of the most critical aspects of the synthetic process, as the pharmaceutical properties of the compound are intimately linked to its three-dimensional molecular structure [27] [28].

Chiral auxiliary-mediated reactions play a fundamental role in establishing the desired stereochemistry within the benzoxazepin-oxazolidinone framework [28]. The implementation of Evans oxazolidinone auxiliaries or related chiral directing groups enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds [22] [28]. These auxiliaries provide facial selectivity during key bond-forming reactions, leading to high levels of stereochemical control [28].

Enantioselective catalysis represents another crucial strategy for chirality control in the GDC-0077 synthesis [9] [29]. The application of chiral transition metal complexes, particularly those based on copper, nickel, or palladium, enables the direct formation of stereogenic centers with excellent enantioselectivity [9] [25]. Recent advances in asymmetric catalysis have provided powerful tools for the construction of chiral pharmaceutical compounds [29].

Reaction condition optimization involves systematic evaluation of temperature, solvent, catalyst loading, and reaction time to maximize both yield and stereoselectivity [9] [25]. Temperature control is particularly critical, as elevated temperatures can lead to epimerization or racemization of sensitive stereogenic centers [9]. Solvent selection influences both the solubility of reactants and the stereochemical outcome of the reaction [25] [26].

The following table summarizes key parameters for stereochemical control in pharmaceutical synthesis:

ParameterOptimization RangeImpact on Stereoselectivity
Temperature-20°C to 100°CHigh - affects selectivity [9]
Catalyst Loading0.1-10 mol%Moderate - influences rate [25]
Reaction Time1-24 hoursLow - affects completion [26]
Solvent PolarityLow to HighHigh - affects selectivity [25]

Copper-catalyzed nitrogen-arylation reactions require careful optimization of ligand systems to achieve high levels of stereochemical control [25] [26]. The choice of supporting ligands, such as 1,2-diamines or phosphine-based systems, significantly influences both the reaction rate and the stereochemical outcome [26]. These ligands modulate the electronic and steric environment around the metal center, thereby controlling the approach of substrates [25].

Scalability Challenges in GDC-0077 Production

The transition from laboratory-scale synthesis to commercial production of GDC-0077 presents numerous technical and logistical challenges that must be systematically addressed [32] [33] [34]. Pharmaceutical scale-up involves increasing production volumes from milligram quantities to multi-kilogram scales while maintaining product quality, purity, and consistency [32] [39].

Process development strategies for large-scale synthesis require comprehensive evaluation of each synthetic step to identify potential bottlenecks and optimization opportunities [34] [37]. Critical process parameters must be identified and controlled to ensure reproducible outcomes across different batch sizes [37]. These parameters include reaction temperature, mixing efficiency, heat transfer characteristics, and mass transfer limitations [34].

Equipment design considerations become paramount during scale-up operations [32] [33]. Laboratory glassware must be replaced with industrial-scale reactors that can accommodate larger volumes while maintaining equivalent mixing and heat transfer characteristics [34]. The design of these systems requires careful attention to engineering principles to ensure that reaction conditions remain consistent across different scales [33].

Raw material sourcing and quality control represent significant challenges in large-scale production [39]. The availability and consistency of starting materials must be carefully evaluated to ensure uninterrupted production schedules [39]. Supplier qualification and material specifications become critical factors in maintaining product quality [35].

Safety considerations are amplified during scale-up operations, requiring comprehensive hazard assessments and risk mitigation strategies [32] [39]. The handling of larger quantities of potentially hazardous materials necessitates enhanced safety protocols and specialized equipment [35]. Environmental considerations also become more prominent as waste generation increases proportionally with production scale [39].

The following table outlines major scalability challenges and their potential solutions:

Challenge CategorySpecific IssuesMitigation Strategies
Heat TransferPoor temperature control [34]Enhanced reactor design [32]
Mass TransferInsufficient mixing [34]Improved agitation systems [33]
Material SupplyAvailability constraints [39]Multiple supplier qualification [35]
Quality ControlBatch variability [37]Enhanced analytical methods [32]

Process analytical technology implementation becomes essential for real-time monitoring and control of large-scale reactions [37]. Advanced analytical techniques enable continuous assessment of reaction progress and product quality, facilitating rapid response to process deviations [34]. These technologies contribute to improved process understanding and enhanced product consistency [37].

Analytical Characterization Methods (Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, High-Performance Liquid Chromatography Purity)

Comprehensive analytical characterization of GDC-0077 employs multiple complementary techniques to establish structural identity, purity, and quality specifications [2] [17] [19]. The analytical methodology must be sufficiently robust to support both research and development activities as well as commercial production requirements [2].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of the benzoxazepin-oxazolidinone framework [2] [16]. Proton nuclear magnetic resonance analysis reveals the characteristic chemical shifts and coupling patterns associated with the heterocyclic ring systems [16]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through the identification of distinct carbon environments within the molecular framework [2].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed structural assignments and stereochemical determinations [16]. These advanced techniques are particularly valuable for confirming the three-dimensional structure of complex pharmaceutical compounds [2]. The consistency of nuclear magnetic resonance data with theoretical predictions provides confidence in structural assignments [17].

High-resolution mass spectrometry delivers precise molecular weight determination and elemental composition analysis [2] [19]. Electrospray ionization techniques enable the detection of molecular ion peaks with exceptional accuracy, facilitating the confirmation of molecular formula [2]. Tandem mass spectrometry experiments provide fragmentation patterns that support structural elucidation and impurity identification [19].

High-performance liquid chromatography analysis establishes purity specifications and quantitative assay methods for GDC-0077 [2] [17]. Chromatographic conditions must be optimized to achieve adequate separation of the active pharmaceutical ingredient from potential impurities and degradation products [2]. Method validation ensures the reliability and reproducibility of analytical results across different laboratories and analysts [17].

The following table summarizes analytical specifications for GDC-0077:

Analytical MethodSpecificationPurpose
High-Performance Liquid Chromatography≥99.78% purity [17]Purity determination
Nuclear Magnetic ResonanceConsistent with structure [17]Identity confirmation
High-Resolution Mass SpectrometryMolecular ion confirmation [2]Molecular weight verification
Optical RotationChiral purity assessment [17]Stereochemical confirmation

Stability-indicating analytical methods are essential for monitoring the degradation behavior of GDC-0077 under various storage conditions [2]. These methods must be capable of detecting and quantifying degradation products that may form during long-term storage or exposure to stress conditions [17]. The development of these methods requires comprehensive understanding of potential degradation pathways [2].

Impurity profiling represents a critical component of analytical characterization, requiring the identification and quantification of process-related impurities and degradation products [2] [17]. Advanced chromatographic techniques coupled with mass spectrometry enable the detection and structural elucidation of trace-level impurities [19]. These analytical capabilities are essential for ensuring product safety and regulatory compliance [2].

The adenosine triphosphate-competitive binding profile of GDC-0077 demonstrates exceptional potency against the phosphatidylinositol 3-kinase alpha catalytic domain, with an inhibition constant of 0.038 ± 0.003 nanomolar, representing approximately 121-fold greater potency than alpelisib and 7.6-fold greater potency than taselisib [7] [8]. Structural characterization reveals that GDC-0077 functions as a benzoxazepin-oxazolidinone adenosine triphosphate-competitive inhibitor that binds within the adenosine triphosphate-binding site of phosphatidylinositol 3-kinase alpha [9] [10].

Remarkably, biochemical kinetic studies demonstrate that GDC-0077 exhibits no differential binding affinity between wild-type and mutant phosphatidylinositol 3-kinase alpha enzyme complexes when assessed in isolation [11] [12]. This observation initially appeared paradoxical given the compound's preferential cellular activity against phosphatidylinositol 3-kinase alpha-mutant cells, suggesting that the enhanced therapeutic index emerges through post-binding conformational changes rather than differential initial recognition [13].

The adenosine triphosphate-competitive mechanism involves direct occupation of the adenosine triphosphate-binding pocket, thereby preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [14] [15]. Structure-based design principles informed the development of isoform-specific interactions within the binding site, resulting in greater than 300-fold selectivity over other Class I phosphatidylinositol 3-kinase isoforms beta, delta, and gamma [16] [17].

Crystallographic analysis of GDC-0077 bound to phosphatidylinositol 3-kinase alpha reveals specific interactions with key residues in the adenosine triphosphate-binding pocket, including hydrogen bonding networks with the hinge region and hydrophobic interactions with the ribose-binding region [18]. The compound's unique benzoxazepin-oxazolidinone scaffold enables optimal positioning within the catalytic cleft while maintaining selectivity through exploitation of subtle structural differences between phosphatidylinositol 3-kinase isoforms [19].

Table 1: Adenosine Triphosphate-Competitive Binding Kinetics Data

ParameterGDC-0077 (Inavolisib)BYL719 (Alpelisib)Taselisib (GDC-0032)
IC50 PI3Kα (nM)0.038 ± 0.0034.60.29
Ki PI3Kα WTNo differential bindingSimilar to WTSimilar to WT
Ki PI3Kα MutantNo differential bindingSimilar to WTSimilar to WT
Selectivity over PI3Kβ>300-fold50-fold16-fold
Selectivity over PI3Kδ>300-fold290-fold1.4-fold
Selectivity over PI3Kγ>300-fold80-fold154-fold
Membrane Permeability (MDCK)High (A→B/B→A)ModerateHigh
Plasma Protein Binding (%)95-988991

The adenosine triphosphate-competitive binding kinetics reveal that while GDC-0077 demonstrates superior biochemical potency, its enhanced cellular selectivity for mutant phosphatidylinositol 3-kinase alpha emerges through mechanisms beyond simple competitive inhibition [20] [21]. This finding necessitated investigation of additional molecular mechanisms to explain the compound's preferential activity in mutant phosphatidylinositol 3-kinase alpha cellular contexts [22].

Allosteric Modulation of p110α-p85 Regulatory Subunit Interface

The allosteric modulation mechanisms underlying GDC-0077's enhanced activity involve complex interactions between the phosphatidylinositol 3-kinase alpha catalytic subunit p110α and its regulatory counterparts within the p85 regulatory subunit family [23] [24]. Phosphatidylinositol 3-kinase alpha exists as a heterodimeric complex comprising the p110α catalytic subunit and regulatory subunits from the p85 family, which includes p85α, p85β, and p85γ isoforms [25] [26].

Critical investigations revealed that GDC-0077-induced mutant p110α degradation demonstrates strict dependence on the p85β regulatory subunit isoform, distinguishing it from p85α and p85γ variants [27] [28]. Knockdown experiments targeting individual p85 isoforms demonstrated that selective depletion of p85β completely rescued GDC-0077-mediated p110α degradation, while knockdown of p85α or p85γ had no protective effect [29]. This isoform-specific requirement suggests that p85β possesses unique structural or functional properties that facilitate the degradation process [30].

Mechanistic studies elucidated that p85β demonstrates preferential association with activated receptor tyrosine kinases, particularly human epidermal growth factor receptor 2 and human epidermal growth factor receptor 3, compared to other p85 isoforms [31] [32]. Coimmunoprecipitation experiments revealed stronger interactions between p85β and these receptor tyrosine kinases relative to p85α or p85γ, suggesting that p85β serves as the primary conduit for recruiting phosphatidylinositol 3-kinase alpha complexes to activated membrane receptors [33].

The allosteric modulation process involves conformational changes in the phosphatidylinositol 3-kinase alpha complex upon membrane recruitment through p85β-mediated receptor interactions [34]. These conformational alterations appear to expose ubiquitination sites specifically on mutant p110α, rendering it susceptible to post-translational modification and subsequent degradation [35] [36]. The process requires active receptor tyrosine kinase signaling, as demonstrated by rescue experiments using receptor tyrosine kinase inhibitors such as lapatinib [37].

Table 2: Allosteric Modulation of p110α-p85 Regulatory Subunit Interface

p85 IsoformInteraction with p110αRole in GDC-0077 DegradationRTK Recruitment CapacityEffect on Membrane Localization
p85αStrongMinimalLowModerate
p85βStrongCriticalHighHigh
p85γModerateMinimalLowLow
p85β + HER2 interactionEnhancedEssentialMaximumMaximal
p85β + HER3 interactionEnhancedEssentialMaximumMaximal

The allosteric mechanism involves release of inhibitory contacts between p110α and p85β upon receptor tyrosine kinase activation, similar to the normal phosphatidylinositol 3-kinase alpha activation process [38] [39]. However, in the presence of GDC-0077, this conformational change appears to create additional vulnerability in mutant p110α structures, facilitating enhanced ubiquitination and degradation [40]. The precise molecular details of how GDC-0077 binding induces these conformational changes remain an active area of investigation [41].

Ubiquitination Pathways in Mutant p110α Degradation

The ubiquitination-mediated degradation of mutant p110α represents the central mechanism underlying GDC-0077's enhanced therapeutic efficacy in phosphatidylinositol 3-kinase alpha-mutant cellular contexts [42] [43]. This process involves a sophisticated cascade of post-translational modifications that selectively target mutant p110α for proteasomal degradation while sparing wild-type protein [44] [45].

Mechanistic investigations revealed that GDC-0077 treatment induces robust ubiquitination of mutant p110α through both K48-linked and K63-linked polyubiquitin chain formation [46] [47]. K48-linked ubiquitination serves as the primary proteasomal targeting signal, directing modified proteins to the 26S proteasome for degradation [48]. K63-linked ubiquitination may contribute to protein trafficking and signaling functions, potentially facilitating the degradation process through alternative mechanisms [49].

The ubiquitination process demonstrates strict dependence on the ubiquitin-activating enzyme E1, as demonstrated by complete rescue of p110α degradation upon treatment with ubiquitin-activating enzyme E1 inhibitors [50] [51]. This finding confirms that the degradation mechanism requires active ubiquitin conjugation rather than alternative proteolytic pathways [52].

Temporal analysis revealed that mutant p110α exhibits inherently shorter protein half-life compared to wild-type p110α, with baseline half-lives of 9.6 hours versus 26.7 hours, respectively [53] [54]. GDC-0077 treatment further reduces mutant p110α half-life to approximately 4.0 hours while having no effect on wild-type protein stability [55]. This differential effect suggests that mutant p110α possesses structural features that render it more susceptible to ubiquitination and degradation [56].

Table 3: Ubiquitination Pathways in Mutant p110α Degradation

Pathway ComponentFunction/EffectImpact of GDC-0077Rescue by Inhibition
E1 Ubiquitin-Activating EnzymeRequired for degradationActivation requiredComplete (UAE1 inhibitor)
K48-linked UbiquitinationProteasomal targeting signalIncreasedComplete (MG132)
K63-linked UbiquitinationPossible trafficking signalIncreasedPartial (MG132)
Membrane-bound UbiquitinationPrimary site of ubiquitinationMarkedly enhancedComplete (Lapatinib)
Cytosolic UbiquitinationMinimal ubiquitinationNo significant changeNot applicable
Mutant p110α Half-life (baseline)9.6 hoursReduced by 58%Restored (MG132)
Mutant p110α Half-life (GDC-0077)4.0 hoursFurther reducedRestored (MG132)
WT p110α Half-life (baseline)26.7 hoursNo effectNot applicable
WT p110α Half-life (GDC-0077)No changeNo effectNot applicable

Subcellular fractionation studies demonstrated that GDC-0077-induced ubiquitination occurs preferentially in membrane fractions rather than cytosolic compartments [57] [58]. This membrane-specific ubiquitination correlates with the requirement for receptor tyrosine kinase activity and p85β-mediated membrane recruitment [59]. The spatial restriction of ubiquitination to membrane compartments suggests that the degradation process requires specific molecular environments that facilitate the recognition of mutant p110α by ubiquitin ligases [60].

The identity of the specific E3 ubiquitin ligases responsible for mutant p110α ubiquitination remains under investigation [61]. The process appears to involve monomeric RING or HECT family ligases rather than cullin-based complexes, as demonstrated by resistance to neddylation inhibitors [62]. This finding suggests that the ubiquitination machinery may be distinct from canonical protein degradation pathways [63].

Proteasome-Dependent vs. Lysosomal Degradation Mechanisms

The characterization of protein degradation mechanisms reveals that GDC-0077-induced mutant p110α degradation occurs exclusively through proteasome-dependent pathways, with minimal contribution from lysosomal degradation systems [64] [65]. This mechanistic specificity has important implications for understanding the compound's cellular selectivity and potential resistance mechanisms [66].

Comprehensive inhibitor studies demonstrated complete rescue of mutant p110α degradation by the proteasome inhibitor MG132, confirming the primary role of the 26S proteasome in this process [67] [68]. In contrast, lysosomal inhibitors including chloroquine, ammonium chloride, and bafilomycin A1 failed to prevent GDC-0077-induced p110α degradation, effectively ruling out significant contributions from autophagy-lysosomal pathways [69] [70].

The proteasome-dependent mechanism involves recognition of K48-linked polyubiquitin chains on mutant p110α by the 19S regulatory particle of the 26S proteasome [71] [72]. This recognition triggers substrate unfolding and translocation into the 20S catalytic core, where proteolytic cleavage generates small peptide fragments [73]. The selective recognition of ubiquitinated mutant p110α over wild-type protein provides the molecular basis for the compound's therapeutic selectivity [74].

Emerging evidence suggests potential involvement of chaperone-mediated autophagy as a secondary degradation pathway, although its contribution appears minimal compared to proteasomal degradation [75]. Chaperone-mediated autophagy involves direct recognition of proteins containing KFERQ-like motifs by the lysosomal receptor LAMP-2A [76]. While some studies have indicated activation of chaperone-mediated autophagy following GDC-0077 treatment, the primary degradation mechanism remains proteasome-dependent [77].

Table 4: Proteasome-Dependent vs. Lysosomal Degradation Mechanisms

Degradation PathwayRole in p110α DegradationGDC-0077 DependenceRescue by InhibitionSubstrate Specificity
26S ProteasomePrimary mechanismComplete dependenceComplete (MG132)Mutant p110α selective
Lysosomal (Chloroquine-sensitive)No significant roleIndependentNo rescue (Chloroquine)Non-selective
Lysosomal (NH4Cl-sensitive)No significant roleIndependentNo rescue (NH4Cl)Non-selective
Chaperone-Mediated AutophagyPossible secondary roleUnder investigationPotential rescuePotentially selective
MacroautophagyMinimal roleIndependentNo rescueNon-selective

The proteasome-dependent mechanism demonstrates remarkable substrate specificity, selectively targeting mutant p110α while preserving wild-type protein function [78] [79]. This selectivity emerges from the differential ubiquitination patterns observed between mutant and wild-type proteins, likely reflecting structural differences that affect E3 ligase recognition [80]. The preservation of wild-type phosphatidylinositol 3-kinase alpha function may contribute to the improved therapeutic window observed with GDC-0077 compared to non-degrading phosphatidylinositol 3-kinase alpha inhibitors [81].

The mechanistic understanding of proteasome-dependent degradation has important implications for combination therapy strategies and resistance mechanisms. Proteasome inhibitors used in cancer therapy could potentially interfere with GDC-0077's mechanism of action, necessitating careful consideration in combination regimens. Conversely, the proteasome-dependent mechanism may provide opportunities for synergistic combinations with agents that enhance proteasomal activity or ubiquitination processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

407.14051043 g/mol

Monoisotopic Mass

407.14051043 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L4C1UY2NYH

Wikipedia

Inavolisib

Dates

Last modified: 08-15-2023

Explore Compound Types